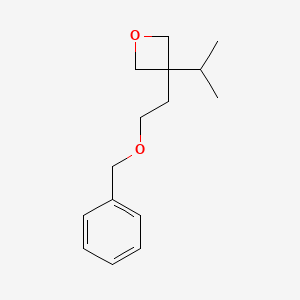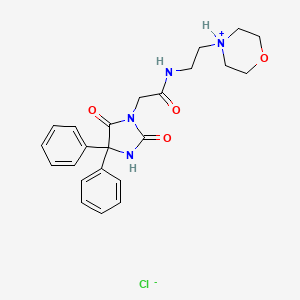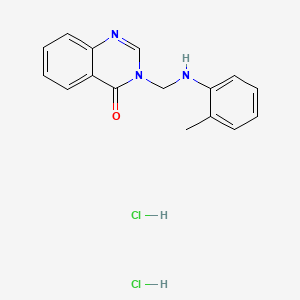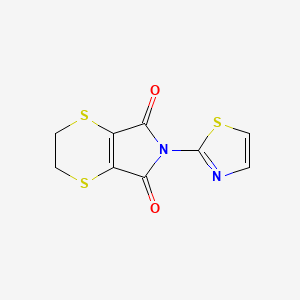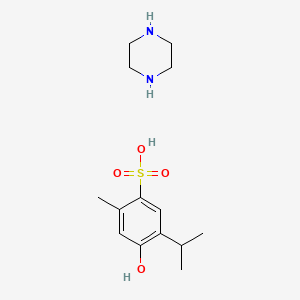
6-Methyl-1,4-dihydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1,4-dihydroquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family This compound features a quinazoline core with a methyl group at the 6th position and a hydrogen atom at the 1 and 4 positions of the ring structure
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of anthranilic acid with acetic anhydride followed by cyclization. The reaction typically requires heating under reflux conditions.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor, such as 2-aminobenzylamine, with appropriate reagents to form the quinazoline core.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to optimize the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinazoline-2,4(1H,3H)-dione derivatives.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinazoline-2,4(1H,3H)-dione derivatives.
Reduction Products: 1,4-Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazolines depending on the reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its antimicrobial and antifungal properties.
Medicine: It has shown promise as a lead compound in the development of new drugs for treating various diseases, including cancer and inflammation.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-Methyl-1,4-dihydroquinazoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors to modulate their activity. The molecular pathways involved can vary widely, but often include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
2-Methylquinazoline
4-Methylquinazoline
2,4-Dimethylquinazoline
2,6-Dimethylquinazoline
特性
CAS番号 |
1150617-85-8 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
6-methyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-4,6H,5H2,1H3,(H,10,11) |
InChIキー |
IABWOGLOHAEUJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC=NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



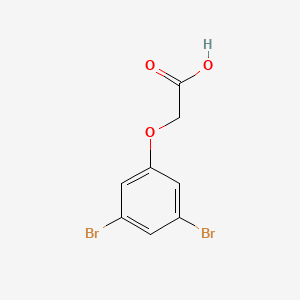
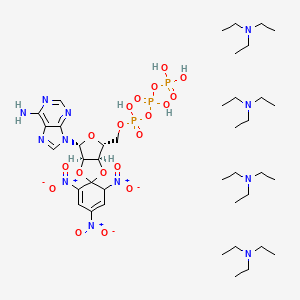
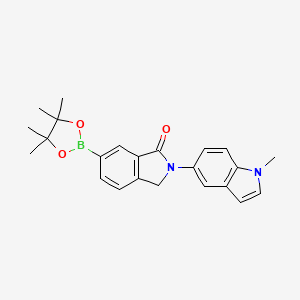

![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)


![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
